molecular formula C8H15NO3S B178447 1-(Propylsulfonyl)piperidin-4-one CAS No. 145729-18-6

1-(Propylsulfonyl)piperidin-4-one

Cat. No. B178447
M. Wt: 205.28 g/mol
InChI Key: IQVPDHSSLFILML-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)piperidin-4-one is a chemical compound with the molecular formula C8H15NO3S . It is a derivative of piperidin-4-one, a class of compounds known for their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidin-4-one derivatives are synthesized by a variety of methods. One such method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of 1-(Propylsulfonyl)piperidin-4-one consists of a piperidine ring with a propylsulfonyl group attached to one carbon and a ketone group attached to the fourth carbon .


Chemical Reactions Analysis

Piperidin-4-one derivatives are known to undergo a variety of chemical reactions. For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones are synthesized by the reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Physical And Chemical Properties Analysis

1-(Propylsulfonyl)piperidin-4-one is a solid at room temperature . Its molecular weight is 205.28 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Biological Activities of Oxadiazole Compounds : Oxadiazole compounds, including those with a piperidin-4-one moiety, demonstrate significant biological activities. The synthesis of such compounds involves a sequence of conversions from organic acids, highlighting their potential in biochemistry and pharmacology (Khalid et al., 2016).

Polymer Synthesis and Chemistry

  • Solid-Phase Synthesis of Piperidin-4-one Derivatives : Piperidin-4-one derivatives, including those with sulfonyl groups, are used in polymer chemistry. An efficient method for constructing these derivatives on a solid support has been developed, indicating their significance in materials science (Barco et al., 1998).

Chemical Structure and Properties

  • Stereodynamics of Sulfonyl Piperidines : The study of 1-(trifluoromethylsulfonyl)piperidine and related compounds provides insights into their conformations and intramolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Shainyan et al., 2008).

Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Applications : N-substituted derivatives of 1-(phenylsulfonyl)piperidin-4-yl-oxadiazoles have shown moderate to talented antimicrobial activity, indicating their potential use in medical and pharmaceutical research (Khalid et al., 2016).

Enzyme Inhibition

  • Enzyme Inhibition Activities : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives exhibit strong enzyme inhibition activities, suggesting their importance in biochemistry and drug design (Khalid et al., 2014).

Hyperbranched Polymers

  • Development of Hyperbranched Polymers : Piperidine-4-one-based hyperbranched polymers have been synthesized, demonstrating their utility in advanced polymer science and engineering (Sinananwanich et al., 2009).

Future Directions

Piperidin-4-one derivatives, including 1-(Propylsulfonyl)piperidin-4-one, have shown promise in various areas of drug discovery due to their unique biochemical properties and diverse biological activities . Future research may focus on further exploring these properties and activities, as well as developing more potent antimicrobial agents .

properties

IUPAC Name

1-propylsulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVPDHSSLFILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610100
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)piperidin-4-one

CAS RN

145729-18-6
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NG Fawzy, SS Panda, W Fayad… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: Curcumin is a well-known example of plant origin exhibiting promising diverse biological properties such as, anti-inflammatory and antitumor as well as poor …
Number of citations: 15 www.ingentaconnect.com
G Thirunarayanan, K Lakshmanan - World Scientific News, 2019 - bibliotekanauki.pl
namely 3-methyl-2,6-diphenylpiperidin-4-oneoxime and copper(II) complex of this oxime was prepared by literature procedure. The purities of these ketone, oxime and copper complex …
Number of citations: 2 bibliotekanauki.pl

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